molecular formula C8H10N2O3 B1530683 ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 40995-41-3

ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1530683
CAS RN: 40995-41-3
M. Wt: 182.18 g/mol
InChI Key: NITOHXVZPBFYTJ-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-41-3 . It has a molecular weight of 182.18 . It is in liquid form .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate . The InChI code is 1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .


Physical And Chemical Properties Analysis

The melting point of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is between 39-41°C . It is a liquid at room temperature .

Scientific Research Applications

Photochromic Properties

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, has been shown to exhibit thermally reversible photochromism. Upon irradiation with 366-nm light in the solid state at room temperature, it displays a significant color change. This phenomenon is attributed to a photochemical intramolecular hydrogen abstraction, suggesting potential applications in photoresponsive materials (Yokoyama et al., 2004).

Structural Analysis and Applications

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and thoroughly characterized, providing a foundation for further research into pyrazole esters. Its structure offers insights into potential applications in material science, given its detailed crystallographic analysis (Viveka et al., 2016).

Corrosion Inhibition

Derivatives of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have demonstrated exceptional corrosion inhibition properties on mild steel. These findings are crucial for the development of new, efficient corrosion inhibitors for industrial applications (Dohare et al., 2017).

Development of Heterocyclic Compounds

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds have potential applications in various fields, including pharmaceuticals and material science, showcasing the versatility of pyrazole derivatives (Ghaedi et al., 2015).

Metal Coordination Polymers

Research has explored the use of derivatives of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate in constructing metal coordination polymers. These polymers exhibit unique structural features and potential applications in catalysis and materials engineering (Cheng et al., 2017).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 5-formyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITOHXVZPBFYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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